Fmoc-orn(Z)-OH
Overview
Description
Fmoc-orn(Z)-OH is a derivative of the amino acid ornithine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the side chain is protected by a benzyloxycarbonyl (Z) group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of removal of the protecting groups under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-orn(Z)-OH typically involves the protection of the amino and side chain groups of ornithine. The process begins with the protection of the α-amino group using the Fmoc group. This is achieved by reacting ornithine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The side chain amino group is then protected using benzyloxycarbonyl chloride in the presence of a base like sodium bicarbonate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Fmoc-orn(Z)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Z group can be removed using hydrogenation or acidic conditions.
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal; hydrogenation or acidic conditions for Z group removal.
Coupling: DCC or HOBt in the presence of a base such as N,N-diisopropylethylamine (DIPEA).
Major Products Formed:
Deprotection: Free ornithine or peptides with free amino groups.
Coupling: Peptides with extended chains incorporating ornithine.
Scientific Research Applications
Fmoc-orn(Z)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
The mechanism of action of Fmoc-orn(Z)-OH primarily involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon removal of the Fmoc group, the free amino group can participate in peptide bond formation. The Z group similarly protects the side chain amino group, which can be selectively deprotected when needed .
Comparison with Similar Compounds
Fmoc-lys(Z)-OH: Similar to Fmoc-orn(Z)-OH but with a lysine backbone.
Fmoc-orn(Boc)-OH: Uses tert-butyloxycarbonyl (Boc) instead of Z for side chain protection.
Fmoc-orn(Alloc)-OH: Uses allyloxycarbonyl (Alloc) for side chain protection.
Uniqueness: this compound is unique due to its dual protection strategy, which provides greater flexibility in peptide synthesis. The combination of Fmoc and Z groups allows for selective deprotection and coupling reactions, making it a valuable tool in the synthesis of complex peptides .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(phenylmethoxycarbonylamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O6/c31-26(32)25(15-8-16-29-27(33)35-17-19-9-2-1-3-10-19)30-28(34)36-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24-25H,8,15-18H2,(H,29,33)(H,30,34)(H,31,32)/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBAKCWBDLHBLR-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20566739 | |
Record name | N~5~-[(Benzyloxy)carbonyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20566739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138775-07-2 | |
Record name | N~5~-[(Benzyloxy)carbonyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20566739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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